

# MI-136 Demonstrates Synergistic Anticancer Effects with Carboplatin in Endometrial Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MI-136    |           |
| Cat. No.:            | B15544508 | Get Quote |

The menin-MLL inhibitor, **MI-136**, has shown promising synergistic activity when combined with the conventional chemotherapeutic agent Carboplatin in preclinical models of endometrial cancer. This combination presents a potential new therapeutic strategy for this malignancy.

**MI-136** is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) proteins. This interaction is a critical driver in certain types of cancers, including MLL-rearranged leukemias and some solid tumors. By disrupting this interaction, **MI-136** can inhibit tumor growth. Recent studies have explored the potential of **MI-136** in combination with other anticancer agents to enhance therapeutic efficacy.

### Synergistic Activity of MI-136 and Carboplatin in Endometrial Cancer Organoids

A key study investigated the effects of **MI-136** in combination with Carboplatin, a platinum-based chemotherapy drug commonly used in the treatment of various cancers, including endometrial cancer. The study utilized patient-derived endometrial cancer organoids, a three-dimensional cell culture model that closely mimics the characteristics of the original tumor.

The synergistic effect of the drug combination was quantified using the Combination Index (CI), a widely accepted method for analyzing drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.



#### **Quantitative Analysis of Synergy**

The study revealed that the combination of **MI-136** and Carboplatin resulted in significant synergistic cytotoxicity against endometrial cancer organoids. The table below summarizes the combination index values at various concentrations of the two drugs.

| MI-136 Concentration (μM) | Carboplatin Concentration (µM) | Combination Index (CI) |
|---------------------------|--------------------------------|------------------------|
| 2.5                       | 1.25                           | 0.8                    |
| 2.5                       | 2.5                            | 0.7                    |
| 5                         | 1.25                           | 0.6                    |
| 5                         | 2.5                            | 0.5                    |

Data extracted from a study on endometrial cancer organoids. A CI < 1 indicates a synergistic effect.

#### **Experimental Protocols**

The following is a detailed methodology for the key experiments that demonstrated the synergy between **MI-136** and Carboplatin.

# **Endometrial Cancer Organoid Culture and Drug Treatment**

Patient-derived endometrial cancer tissues were processed to establish organoid cultures. These organoids were maintained in a specialized culture medium. For the drug combination studies, organoids were seeded into 96-well plates. After a 24-hour incubation period, the organoids were treated with **MI-136**, Carboplatin, or a combination of both at the specified concentrations.

#### **Cell Viability Assay**

After 72 hours of drug treatment, the viability of the endometrial cancer organoids was assessed using a CellTiter-Glo® 3D Cell Viability Assay. This assay measures the amount of



ATP present, which is indicative of the number of metabolically active cells. The luminescence signal was read using a plate reader.

#### **Calculation of Combination Index**

The dose-response curves for each drug and their combination were used to calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs.

#### Visualizing the Mechanisms and Workflow

To better understand the experimental process and the underlying biological rationale for the observed synergy, the following diagrams are provided.





Click to download full resolution via product page





Click to download full resolution via product page

 To cite this document: BenchChem. [MI-136 Demonstrates Synergistic Anticancer Effects with Carboplatin in Endometrial Cancer Models]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15544508#does-mi-136-show-synergy-with-other-cancer-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com